molecular formula C24H23N3O3S2 B2972178 3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide CAS No. 670273-66-2

3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide

Cat. No. B2972178
M. Wt: 465.59
InChI Key: DFTFQYPQVJRFPT-UHFFFAOYSA-N
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Description

The compound “3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thieno[2,3-d]pyrimidin ring, and a propanamide group . This compound is available for purchase, indicating its potential use in various applications.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 5-methylfuran-2-yl group is a furan ring with a methyl group attached. The 4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl group is a thieno[2,3-d]pyrimidin ring with an oxo group and a prop-2-enyl group attached. The sulfanyl-N-(4-methylphenyl)propanamide group contains a sulfur atom, a 4-methylphenyl group, and a propanamide group .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

A study on dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) identified compounds with potent inhibitory activities, suggesting a potential application in cancer therapy. The compounds, including classical and nonclassical analogues, were synthesized focusing on a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, highlighting its conducive nature for dual human TS-DHFR inhibitory activity (Gangjee et al., 2008).

Synthesis and Spectral Characterization of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Pyrimidine Derivatives

The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were explored, indicating potential for future pharmacological activity investigations. These compounds underwent various nucleophilic substitution reactions, leading to the development of substituted pyrimidinone compounds and other heterocyclic rings (Zaki et al., 2017).

Antitumor Activity of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives

A study on the synthesis and evaluation of antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines. This indicates the potential application of these compounds in cancer treatment, with certain derivatives demonstrating activity comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Expeditious Synthesis of Thienopyridines

An innovative synthesis method for thieno[2,3-b]pyridine derivatives from acetoacetanilides was developed, showcasing an efficient approach to creating complex heterocyclic structures. This process highlights the versatility of acetoacetanilides in heterocyclic synthesis, potentially offering new pathways for drug discovery (Harb et al., 2006).

properties

IUPAC Name

3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-12-27-23(29)21-18(19-10-7-16(3)30-19)14-32-22(21)26-24(27)31-13-11-20(28)25-17-8-5-15(2)6-9-17/h4-10,14H,1,11-13H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTFQYPQVJRFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide

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